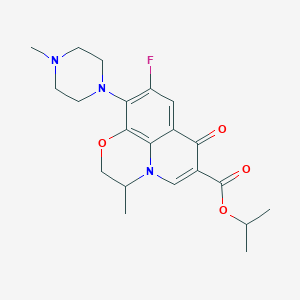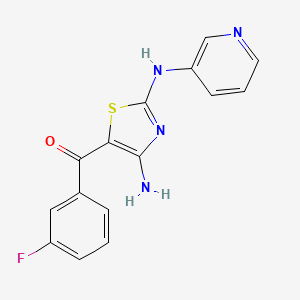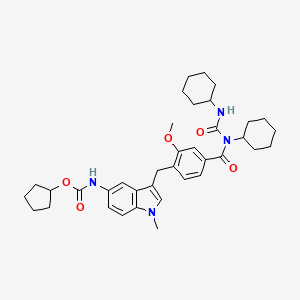![molecular formula C28H29N3O3 B13440613 8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a complex organic compound with a unique structure that includes a spirocyclic system, a benzo[b]carbazole core, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[b]carbazole core: This can be achieved through a series of cyclization reactions involving aromatic compounds and appropriate reagents.
Introduction of the spirocyclic system: This step often involves the use of spirocyclization reactions, where a suitable spirocyclic precursor is reacted under specific conditions to form the desired spirocyclic structure.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
8-(1,4-Dioxa-8-azaspiro[4
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Material Science: Its structural properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism of action of 8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile: shares similarities with other spirocyclic compounds and benzo[b]carbazole derivatives.
Spirocyclic Compounds: These compounds have a spirocyclic system similar to the one in the target compound, which contributes to their unique chemical and physical properties.
Benzo[b]carbazole Derivatives: These compounds share the benzo[b]carbazole core structure and may exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic system with a benzo[b]carbazole core and various functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C28H29N3O3 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
8-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C28H29N3O3/c1-4-18-14-20-21(15-23(18)31-9-7-28(8-10-31)33-11-12-34-28)27(2,3)26-24(25(20)32)19-6-5-17(16-29)13-22(19)30-26/h5-6,13-15,30H,4,7-12H2,1-3H3 |
InChI-Schlüssel |
YHKMUZNWZVUADW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1N3CCC4(CC3)OCCO4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)




![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)





![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
